N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide
Overview
Description
N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemo-sensing
Compounds structurally related to N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, such as fluoro-substituted hydrazones, have been investigated for their fluorescent "turn on" response to specific metal ions like Al3+. These hydrazones exhibit enhanced emission upon interaction with Al3+, making them potential candidates for selective fluorescent chemo-sensing applications, particularly in living cells imaging Rahman et al., 2017.
Fluoroionophores for Metal Detection
Derivatives of diamine-salicylaldehyde, including fluoroionophores, have shown significant spectral diversity and specificity in chelating metal cations such as Zn2+. This specificity is valuable for developing selective metal detectors that could be applied in various analytical and biochemical contexts Hong et al., 2012.
PET Tracer for Imaging Cancer Tyrosine Kinase
Compounds with fluorine substitutions, such as N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, have been synthesized as potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. Such compounds could enhance cancer diagnostic techniques by improving imaging of cancerous tissues Wang et al., 2005.
Non-Linear Optical Materials
Fluoro-substituted compounds, including those structurally related to this compound, have been explored for their non-linear optical (NLO) properties. These materials could be used in the development of advanced optical devices and technologies Jayarajan et al., 2019.
Activation of Dioxygen
Research on mononuclear non-heme iron complexes, structurally similar to this compound, has provided insights into the activation of dioxygen. Such studies could lead to advancements in understanding enzymatic systems and developing catalysts for industrial applications Martinho et al., 2010.
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAYCNUDQFSZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624484 | |
Record name | N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784155-54-0 | |
Record name | N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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